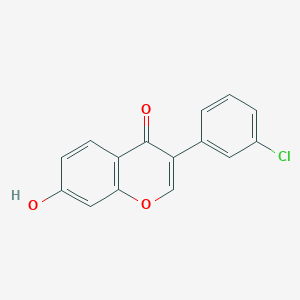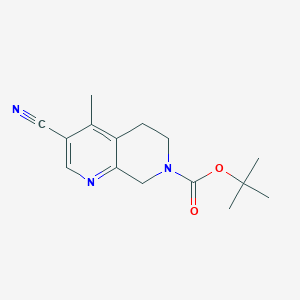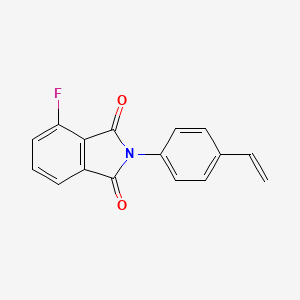![molecular formula C15H12O5 B11849408 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate CAS No. 922165-62-6](/img/structure/B11849408.png)
7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate: is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a fused furan and chromene ring system, with a butyrate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate typically involves multi-step organic reactions. One common method includes the condensation of hydroxycoumarins with α-halo ketones to form the furochromene core. The butyrate ester can be introduced through esterification reactions using butyric acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product. High-performance liquid chromatography (HPLC) and other purification techniques are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Scientific Research Applications
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-7-oxo-7H-furo[3,2-g]chromen-4-yl β-D-glucopyranoside: A glycoside derivative with similar structural features.
3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid: Another furochromene derivative with distinct functional groups.
Uniqueness
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted applications in various fields of research and industry .
Properties
CAS No. |
922165-62-6 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(7-oxofuro[3,2-g]chromen-9-yl) butanoate |
InChI |
InChI=1S/C15H12O5/c1-2-3-11(16)20-15-13-10(6-7-18-13)8-9-4-5-12(17)19-14(9)15/h4-8H,2-3H2,1H3 |
InChI Key |
OOFCMJNAJXXVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



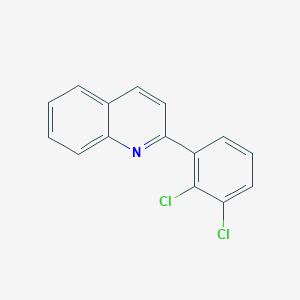


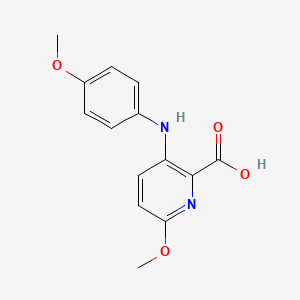
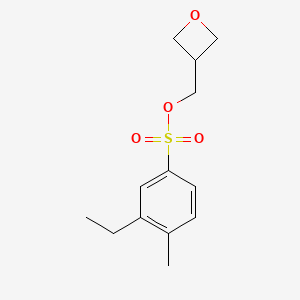


![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)

